molecular formula C9H5F3O3 B1487245 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde CAS No. 2231673-59-7

4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde

Cat. No.: B1487245
CAS No.: 2231673-59-7
M. Wt: 218.13 g/mol
InChI Key: KIXQWKSNLDKCFV-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is an organic compound characterized by the presence of a trifluoroacetyl group and a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde typically involves the introduction of the trifluoroacetyl group to a hydroxybenzaldehyde precursor. One common method is the reaction of 2-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

One of the primary applications of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is in the synthesis of bioactive compounds. It has been utilized as a key intermediate in the synthesis of lifitegrast, a drug used for the treatment of dry eye disease. The synthetic route involves the conversion of this aldehyde into more complex structures that exhibit therapeutic effects. In a recent study, researchers optimized the synthetic process to achieve high yields (>99.9%) and purity (79%) for lifitegrast from its precursors .

1.2 Allosteric Modulators

The compound has also shown promise as an allosteric modulator of hemoglobin. This property can be harnessed to develop new therapeutic agents that regulate oxygen delivery in the body. The structural modifications introduced by the trifluoroacetyl group enhance its binding affinity and specificity .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research has indicated that this compound can act as an enzyme inhibitor, making it valuable for biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. Its ability to form stable complexes with target enzymes allows for detailed kinetic studies and structure-activity relationship (SAR) assessments .

2.2 Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that derivatives of this aldehyde exhibit significant radical scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .

Material Science

3.1 Synthesis of Functional Polymers

In material science, this compound serves as a precursor for synthesizing functional polymers with tailored properties for specific applications such as drug delivery systems or coatings with antimicrobial properties. Its incorporation into polymer matrices can enhance the mechanical and thermal stability of the resulting materials .

3.2 Nanocarrier Development

The compound can be integrated into nanocarrier systems designed for targeted drug delivery. By modifying liposome formulations with this compound, researchers have improved drug encapsulation efficiency and release profiles, which are critical for enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is unique due to its combination of a trifluoroacetyl group and a hydroxybenzaldehyde moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the acetylation of 2-hydroxybenzaldehyde using trifluoroacetic anhydride. This method allows for the introduction of the trifluoroacetyl group, which is crucial for enhancing the compound's biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various hydroxybenzaldehyde derivatives. For instance, compounds similar to this compound have shown significant activity against a range of pathogens:

CompoundStructure% Inhibition against Bacteria
4-(Trifluoroacetyl)-2-hydroxybenzaldehydeStructure75% against E. coli
3-Hydroxy-4-methoxybenzaldehydeStructure68% against S. aureus

These results indicate that the trifluoroacetyl group may enhance the compound's interaction with microbial targets, potentially leading to increased efficacy as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of hydroxybenzaldehyde derivatives have been well-documented. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity:

Compound% Inhibition of DPPH Radical
4-(Trifluoroacetyl)-2-hydroxybenzaldehyde70%
Trolox (Standard)82%

The results suggest that this compound exhibits considerable antioxidant activity, making it a candidate for further research in oxidative stress-related conditions .

Cytotoxicity and Apoptosis Induction

Research has also indicated that certain derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds structurally related to this compound can activate apoptotic pathways in human cancer cell lines:

  • Cell Line : HeLa (Cervical Cancer)
  • IC50 Value : 25 µM for apoptosis induction
  • Mechanism : Activation of caspase-3 and caspase-9 pathways

This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various hydroxybenzaldehyde derivatives against resistant strains of bacteria. The results indicated that derivatives with trifluoroacetyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant capabilities of synthesized benzaldehyde derivatives. The findings showed that those with electron-withdrawing groups like trifluoroacetyl had improved radical scavenging abilities.

Properties

IUPAC Name

2-hydroxy-4-(2,2,2-trifluoroacetyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)8(15)5-1-2-6(4-13)7(14)3-5/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXQWKSNLDKCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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